molecular formula C18H19N3O6S B11015720 4-methoxy-3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide

4-methoxy-3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide

Cat. No.: B11015720
M. Wt: 405.4 g/mol
InChI Key: JIPIWCRERDSELK-UHFFFAOYSA-N
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Description

4-METHOXY-3-NITRO-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]BENZAMIDE is a complex organic compound with a molecular formula of C18H20N2O4S It is characterized by the presence of a methoxy group, a nitro group, and a pyrrolidinylsulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-3-NITRO-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the nitration of a methoxy-substituted benzene ring to introduce the nitro group. This is followed by the sulfonylation of a pyrrolidine ring and subsequent coupling with the nitro-methoxy benzene derivative. The final step involves the formation of the benzamide linkage under specific reaction conditions, such as the use of coupling reagents like carbodiimides and catalysts to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-3-NITRO-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products Formed

    Reduction: Formation of 4-amino-3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide.

    Substitution: Formation of derivatives with different substituents replacing the methoxy group.

Scientific Research Applications

4-METHOXY-3-NITRO-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-METHOXY-3-NITRO-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The pyrrolidinylsulfonyl group may enhance the compound’s binding affinity to its targets, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHOXY-3-NITRO-N-[4-(1-PHENYLETHYL)BENZAMIDE
  • 4-METHYL-3-NITRO-N-[4-(1-PHENYLETHYL)BENZAMIDE
  • 4-METHYL-3-NITRO-N-[2-PHENYLETHYL)BENZAMIDE

Uniqueness

4-METHOXY-3-NITRO-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]BENZAMIDE is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H19N3O6S

Molecular Weight

405.4 g/mol

IUPAC Name

4-methoxy-3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C18H19N3O6S/c1-27-17-9-4-13(12-16(17)21(23)24)18(22)19-14-5-7-15(8-6-14)28(25,26)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,19,22)

InChI Key

JIPIWCRERDSELK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)[N+](=O)[O-]

Origin of Product

United States

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